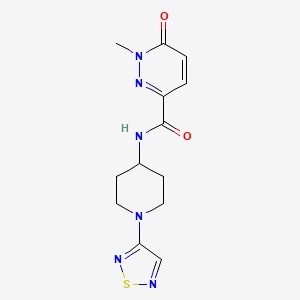
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel heterocyclic compounds, as described in the first paper, involves a multi-step process starting with piperidine carboxylic acids. These acids are converted into β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These diketones are further reacted with N-mono-substituted hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the primary products. Additionally, NH-pyrazoles derived from hydrazine hydrate are N-alkylated to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these compounds are confirmed using NMR spectroscopy and HRMS .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper are characterized by 1H-, 13C-, and 15N-NMR spectroscopy, which provides detailed information about the chemical environment of the atoms within the molecule. This characterization is essential for confirming the identity and purity of the synthesized heterocyclic compounds .
Chemical Reactions Analysis
In the second paper, the reactivity of N-1-Naphthyl-3-oxobutanamide is explored through its reaction with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones are further reacted with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamides, which cyclize into thieno[2,3-b]pyridine derivatives. The paper also describes various subsequent reactions, including the formation of carbohydrazide, pyridothienopyrimidine, and thiourea derivatives, as well as the synthesis of amino acids and azides through different reaction pathways. These reactions demonstrate the versatility of the initial compound in synthesizing a range of heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not directly discussed in the provided papers. However, the analytical and spectral data, including NMR and HRMS, suggest that these compounds have distinct physical and chemical properties that can be inferred from their molecular structures and the nature of the substituents present in the molecules .
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles using related chemical structures. These synthetic pathways involve reactions with arylaldehydes, ammonium formate, and acetoacetanilide, leading to compounds with potential pharmacological properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antifungal Activities
Another area of research encompasses the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives. These studies involve the synthesis of thiadiazole and thiadiazine derivatives bearing a carbazole moiety, with some compounds showing promising anticancer activity (Abdel-Rahman, 2006). Additionally, compounds derived from pyridine and pyrazinecarboxylic acids have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of such derivatives in treating infectious diseases (Gezginci, Martin, & Franzblau, 1998).
Anticancer Potential
The compound's framework has been integrated into the synthesis of heterocyclic compounds with evaluated anticancer activities. Specifically, derivatives of 1,3,4-thiadiazole/thiadiazine have been synthesized and screened for their potential in inhibiting tumor growth, with some derivatives showing significant activity against various cancer cell lines. This research suggests the compound's utility in developing new therapeutic agents for cancer treatment (Taher, Georgey, & El-Subbagh, 2012).
将来の方向性
作用機序
Mode of Action
Based on its structural features, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
1-methyl-6-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S/c1-18-12(20)3-2-10(16-18)13(21)15-9-4-6-19(7-5-9)11-8-14-22-17-11/h2-3,8-9H,4-7H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMHDGCIENDYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)
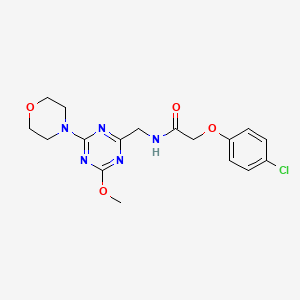

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)
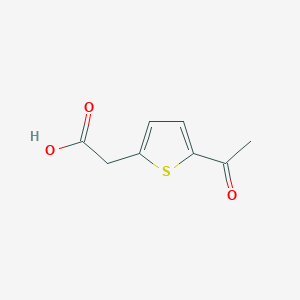
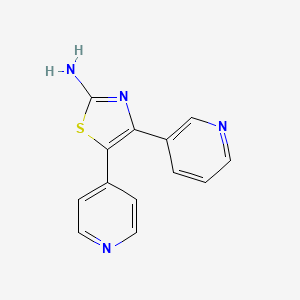
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)
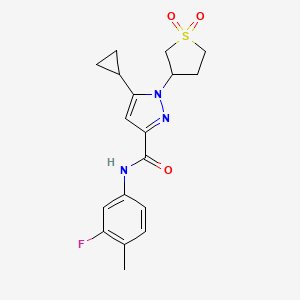
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
